4-Bromo-2-(2-nitrovinyl)thiophene
Description
General Overview of Nitrovinylic Thiophenes in Organic Chemistry
Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocyclic compound. wikipedia.org Its aromatic nature, while less pronounced than that of benzene, allows it to undergo a variety of substitution reactions. wikipedia.orguop.edu.pk When a nitrovinyl group is attached to the thiophene ring, it creates a nitrovinylthiophene. This functional group is a potent electron-withdrawing group, which significantly influences the reactivity of the thiophene ring.
Nitrovinylic thiophenes are valuable intermediates in organic synthesis. The nitro group can be reduced to an amino group, a key functional group in many biologically active molecules. The carbon-carbon double bond of the nitrovinyl group can participate in various addition reactions, allowing for the introduction of diverse functionalities.
Importance of Halogenated Heterocyclic Nitroolefins in Synthetic Design
The introduction of a halogen atom, such as bromine, onto a heterocyclic nitroolefin like 4-Bromo-2-(2-nitrovinyl)thiophene further enhances its synthetic utility. Halogenated heterocycles are of great interest in medicinal chemistry, as the inclusion of halogens can often lead to improved pharmacological properties. nih.gov
The bromine atom in this compound serves as a handle for a variety of cross-coupling reactions. These reactions, such as the Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures. jcu.edu.au The presence of both the nitrovinyl group and the bromine atom on the same thiophene scaffold provides multiple reaction sites, allowing for a stepwise and controlled elaboration of the molecule.
Research Trajectory and Scientific Imperatives for this compound Studies
Research into this compound is driven by the need for new and efficient synthetic routes to complex molecules with potential applications in medicine and materials science. The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of novel thiophene-based compounds.
The scientific imperatives for studying this compound include:
Developing new synthetic methodologies that utilize its unique reactivity.
Exploring its potential as a precursor to new pharmaceuticals and agrochemicals.
Investigating the impact of the bromo and nitrovinyl substituents on the electronic and chemical properties of the thiophene ring.
The continued study of this compound and related compounds is essential for advancing the field of organic synthesis and discovering new molecules with valuable properties.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 28783-35-9 guidechem.comechemi.com |
| Molecular Formula | C6H4BrNO2S guidechem.comechemi.com |
| Molecular Weight | 234.07 g/mol guidechem.com |
| Appearance | Yellow Solid guidechem.com |
| Boiling Point | 326.9°C at 760 mmHg guidechem.com |
| Density | 1.768 g/cm³ guidechem.com |
| Flash Point | 151.5°C guidechem.com |
| Refractive Index | 1.672 guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(E)-2-nitroethenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2S/c7-5-3-6(11-4-5)1-2-8(9)10/h1-4H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKHRPZOEUWBPV-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Chemical Transformations of 4 Bromo 2 2 Nitrovinyl Thiophene
Reductive Transformations of the Nitrovinyl Group
The nitrovinyl moiety is highly susceptible to reduction, offering a direct pathway to valuable aminoethylthiophene derivatives. The specific products obtained are highly dependent on the choice of reducing agent and reaction conditions.
The reduction of the nitrovinyl group to an aminoethyl group is a key transformation. For instance, the reduction of the related compound 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine can be achieved using a boron-containing reducing agent, such as diborane (B8814927). google.com This process is typically carried out in an inert organic solvent at controlled temperatures. google.com While specific studies on the 4-bromo substituted derivative were not found, similar conditions are expected to be applicable. This transformation is significant as 2-(thienyl)ethylamine derivatives are important precursors in the synthesis of pharmacologically active compounds. google.compatsnap.com
General methods for the reduction of aromatic nitro compounds to their corresponding amines often employ reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as Ni(PPh3)4. jsynthchem.com These reactions are typically fast and can be performed at room temperature. jsynthchem.comnih.gov Other methods include catalytic hydrogenation with H2 over a platinum catalyst, or using metals like zinc or tin under acidic conditions. youtube.com These approaches offer selective reduction of the nitro group without affecting other functional groups that might be present on the aromatic ring. nih.govyoutube.com
| Precursor | Product | Reagents and Conditions | Reference |
| 2-(2-Nitrovinyl)thiophene | 2-(2-Thienyl)ethylamine | Diborane, inert organic solvent, 8-15°C | google.com |
| Nitroarenes | Anilines | B2(OH)4, 4,4'-bipyridine, room temperature | nih.gov |
| Nitroaromatic compounds | Aromatic amines | NaBH4, Ni(PPh3)4, EtOH, room temperature | jsynthchem.com |
| Aromatic nitro compounds | Amines | H2/Pt or Zn/acid or Sn/acid | youtube.com |
Achieving selective reduction of the nitro group while preserving the carbon-carbon double bond of the vinyl group can be challenging. However, certain reagents and conditions can favor this outcome. For example, the use of NaBH4 in the presence of Ni(PPh3)4 has been shown to selectively reduce aromatic nitro groups without affecting other reducible functionalities like carbonyls. jsynthchem.com This suggests a potential pathway for the selective reduction of the nitro group in 4-bromo-2-(2-nitrovinyl)thiophene to a nitroso or hydroxylamino intermediate, although specific examples for this substrate are not detailed in the available literature. Another approach involves the use of boron trifluoride etherate and sodium borohydride, which has been successful in the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.edu
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the β-carbon in the nitrovinyl group of this compound makes it an excellent Michael acceptor, and the double bond can participate in various cycloaddition reactions.
The Michael addition, or conjugate addition, of nucleophiles to the activated double bond of nitroolefins is a fundamental carbon-carbon bond-forming reaction. rsc.orgnih.gov This reaction allows for the introduction of a wide range of substituents at the β-position relative to the thiophene (B33073) ring. Thia-Michael additions, involving the addition of thiols, are particularly efficient and can be catalyzed by bases or Lewis acids. nih.govsrce.hr While specific examples with this compound as the substrate are not explicitly detailed, the general reactivity of nitroolefins suggests that it would readily undergo Michael additions with various carbon nucleophiles, such as enolates, enamines, and organometallic reagents. rsc.orglew.ro The use of chiral organocatalysts can lead to the formation of enantiomerically enriched products. rsc.orgresearchgate.net
| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type | Reference |
| Nitroolefins | Carbonyl compounds | Pyrrolidine-based bifunctional organocatalysts | Michael adducts | rsc.org |
| α,β-Unsaturated carbonyls | Thiols | Base or Lewis acid catalysis | Thia-Michael adducts | nih.govsrce.hr |
| Thiophene-containing chalcones | 4-Chlorothiophenol | Triethylamine, ethanol, reflux | 1-(Aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones | lew.ro |
| β-Nitrostyrene | β-Diketones | Cinchona organocatalysts | Michael adducts | researchgate.net |
The carbon-carbon double bond of the nitrovinyl group can participate in cycloaddition reactions, providing access to various cyclic structures. researchgate.net Photochemical [2+2] cycloadditions are a well-established method for the synthesis of cyclobutane (B1203170) rings. tum.denih.govnih.gov For instance, the irradiation of (E)-2-(2'-nitrovinyl)thiophene in the presence of an alkene like 2,3-dimethyl-2-butene (B165504) can lead to the formation of a nitrocyclobutyl-substituted thiophene. tum.de These reactions can be performed using visible light and can be rendered enantioselective through the use of chiral catalysts. tum.denih.gov
Furthermore, thiophene derivatives, particularly thiophene S-oxides, can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles, including activated alkenes. rsc.orgcoventry.ac.uk While this compound itself acts as a dienophile, its derivatives could potentially be modified to act as dienes. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been used to synthesize thiopyran derivatives. rsc.orgnih.gov
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| [2+2] Photocycloaddition | (E)-2-(2'-Nitrovinyl)thiophene, 2,3-dimethyl-2-butene | Irradiation (λ = 419 nm), CH2Cl2 | Nitrocyclobutyl-substituted thiophene | tum.de |
| [4+2] Cycloaddition | Thiophene S-oxides, methylenecyclopropanes | - | Cycloadducts | rsc.org |
| [4+2] Cycloaddition | Furan-fused cyclobutanones, imines | Rh-catalyst | Furan-fused lactams | nih.gov |
The nitro-Mannich reaction is a valuable method for the synthesis of β-nitroamines, which are versatile synthetic intermediates. nih.govrsc.orggrafiati.comgrafiati.com In the context of this compound, a tandem reduction of the nitroalkene followed by a nitro-Mannich reaction with an imine can lead to the formation of stereochemically defined β-nitroamines. rsc.org This reaction can be catalyzed by simple thiourea (B124793) organocatalysts. rsc.org Such reactions can be part of a cascade sequence, leading to the formation of complex heterocyclic structures like indolines or piperidinones after subsequent cyclization steps. grafiati.com While specific examples involving this compound are not provided in the literature, the general principles of the nitro-Mannich reaction suggest its applicability.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Asymmetric Nitro-Mannich | N-Phosphinoyl imines, nitroalkanes | Yb-K-binaphthol complex | β-Nitroamines | nih.gov |
| Tandem Reduction/Nitro-Mannich | Nitroalkenes, PMP-protected imines | Thiourea organocatalyst, Hantzsch ester | anti-β-Nitroamines | rsc.org |
| Conjugate Addition/Nitro-Mannich | - | - | Indolines | grafiati.com |
| Nitro-Mannich/Lactamisation Cascade | - | - | 5-Nitropiperidin-2-ones | grafiati.com |
Reactivity and Selectivity in Heteroaromatic Systems during Annulation Processes
Annulation reactions involving this compound provide a powerful strategy for the construction of fused heterocyclic systems. The electron-withdrawing nature of the nitrovinyl group significantly influences the reactivity of the thiophene ring, facilitating cyclization pathways.
For instance, the reaction of related nitrothiophenes with nucleophiles can lead to the formation of new ring systems. While specific examples detailing the annulation of this compound with other heteroaromatic systems are not extensively documented in the provided results, the general reactivity patterns of substituted thiophenes suggest its potential in constructing polycyclic heteroaromatic frameworks. The presence of the bromine atom also offers a handle for subsequent modifications of the annulated product.
Transformations Involving the Bromine Substituent on the Thiophene Ring
The bromine atom at the 4-position of the thiophene ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine substituent on this compound serves as an excellent handle for these transformations.
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron reagent and an organic halide, is a highly effective method for modifying the thiophene core. masterorganicchemistry.comyoutube.comcarroll.edu This reaction is catalyzed by a palladium complex and requires a base. masterorganicchemistry.com The general versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the thiophene ring. mdpi.comnih.govnih.gov The reaction is known for its high tolerance of various functional groups, making it suitable for complex molecule synthesis. carroll.edumdpi.com
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-2-(2-nitrovinyl)thiophene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-2-(2-nitrovinyl)thiophene |
| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-2-(2-nitrovinyl)thiophene |
The Sonogashira coupling reaction provides a direct route to introduce alkynyl groups by coupling the bromo-thiophene with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting 4-alkynyl-2-(2-nitrovinyl)thiophenes are valuable intermediates for further transformations.
The Heck reaction facilitates the arylation or vinylation of the thiophene ring at the 4-position by coupling with an alkene. masterorganicchemistry.comorganic-chemistry.org This palladium-catalyzed reaction typically proceeds with high trans selectivity. organic-chemistry.org The reaction conditions often involve a palladium catalyst and a base. mdpi.com Recent advancements have led to the development of highly active and stable phosphine-free palladium catalysts for Heck reactions. organic-chemistry.org
Nucleophilic Aromatic Substitution Reactions
While less common than electrophilic substitution on thiophene, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is activated by electron-withdrawing groups. uoanbar.edu.iqwikipedia.orglibretexts.org The nitrovinyl group at the 2-position of this compound acts as such an activating group, potentially facilitating the displacement of the bromine atom by strong nucleophiles.
The mechanism of SNAr reactions on thiophenes generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov Studies on related nitrothiophenes have shown that reactions with amines can proceed to give the corresponding amino-substituted products. nih.govresearchgate.net
Electrophilic and Nucleophilic Reactions on the Thiophene Heterocycle
The thiophene ring itself is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the existing substituents. numberanalytics.com
Electrophilic Aromatic Substitution: Thiophene is generally more reactive towards electrophiles than benzene. numberanalytics.com The sulfur atom can stabilize the intermediate carbocation through resonance. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com In the case of this compound, the strong deactivating effect of the nitrovinyl group would likely direct incoming electrophiles to the C5 position, which is the least deactivated position.
Nucleophilic Attack: As previously discussed in the context of SNAr reactions, the thiophene ring can be subject to nucleophilic attack, especially when activated by electron-withdrawing substituents. uoanbar.edu.iqresearchgate.net Besides substitution at the C-Br bond, nucleophiles could potentially add to the thiophene ring itself, leading to ring-opening or other complex rearrangements, particularly under forcing conditions.
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of the key reactions involving this compound are well-established for the parent reaction types.
Palladium-Catalyzed Cross-Coupling Reactions: The catalytic cycles for Suzuki, Sonogashira, and Heck reactions all involve a sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. youtube.com
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate.
Transmetalation/Migratory Insertion: In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center in a step called transmetalation. In the Heck reaction, the alkene inserts into the palladium-carbon bond.
Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the initial attack of the nucleophile on the carbon atom bearing the bromine, forming a negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov This intermediate is stabilized by the electron-withdrawing nitrovinyl group. The subsequent departure of the bromide ion restores the aromaticity of the thiophene ring. nih.gov Computational studies on related systems have provided detailed insights into the energetics of these pathways. nih.gov
Derivatives, Analogues, and Structural Modifications of 4 Bromo 2 2 Nitrovinyl Thiophene
Synthesis of Variously Substituted 2-(2-nitrovinyl)thiophene (B151962) Analogues
The primary synthetic route to 2-(2-nitrovinyl)thiophene and its analogues is the Henry reaction, which involves the condensation of a thiophene-2-carboxaldehyde derivative with nitromethane (B149229). google.com This reaction is typically base-catalyzed, with sodium hydroxide (B78521) being a common choice. google.com The versatility of this method allows for the synthesis of a wide array of substituted 2-(2-nitrovinyl)thiophenes by simply starting with the appropriately substituted thiophene-2-carboxaldehyde.
For instance, the synthesis of the parent compound, 2-(2-nitrovinyl)thiophene, is achieved by reacting 2-thiophenecarboxaldehyde with nitromethane in a solvent like methanol, cooled to around 0°C. google.com An aqueous solution of a base is added, and subsequent neutralization with an acid precipitates the final product. google.com This foundational procedure can be adapted to produce analogues with various substituents on the thiophene (B33073) ring. The synthesis of the title compound, 4-bromo-2-(2-nitrovinyl)thiophene, would thus commence from 4-bromo-2-thiophenecarboxaldehyde (B41693).
The general synthetic scheme can be represented as follows:
Scheme 1: General synthesis of substituted 2-(2-nitrovinyl)thiophene analogues via the Henry reaction.
While specific examples detailing a wide variety of substituted 2-(2-nitrovinyl)thiophene analogues are not extensively documented in the provided results, the synthetic strategy is robust. The availability of diverse substituted thiophene-2-carboxaldehydes is the key factor determining the range of accessible analogues. Research into related aryl-2-nitrovinyl derivatives has shown that substituents on the aromatic ring, such as methoxy (B1213986) (OMe), methyl (Me), and chloro (Cl), significantly influence the properties of the final compound. nih.govbrieflands.com By analogy, introducing such groups onto the thiophene ring of this compound would be expected to modulate its reactivity and characteristics.
| Starting Aldehyde | Resulting 2-(2-nitrovinyl)thiophene Analogue |
| 2-Thiophenecarboxaldehyde | 2-(2-Nitrovinyl)thiophene |
| 4-Bromo-2-thiophenecarboxaldehyde | This compound |
| 5-Chloro-2-thiophenecarboxaldehyde | 5-Chloro-2-(2-nitrovinyl)thiophene |
| 4-Methyl-2-thiophenecarboxaldehyde | 4-Methyl-2-(2-nitrovinyl)thiophene |
This table illustrates potential analogues based on the general synthetic method.
Modifications of the Nitro Group and Vinyl Moiety in Thiophene Derivatives
The nitrovinyl group is a highly reactive functional group, susceptible to a variety of chemical transformations, particularly reduction. The reduction of the nitro group in 2-(2-nitrovinyl)thiophene derivatives is a key step in the synthesis of other important compounds. A notable example is the reduction of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine using a boron-containing reducing agent like diborane (B8814927) (B₂H₆). google.com This transformation is significant as 2-(2-thienyl)ethylamine is a precursor for the synthesis of pharmaceutical compounds. google.com
The process involves adding the 2-(2-nitrovinyl)thiophene solution to a molar excess of diborane in an inert solvent such as tetrahydrofuran (B95107) (THF) at a controlled temperature. google.com This reaction effectively reduces the nitro group to an amino group, converting the nitrovinyl moiety into an aminoethyl side chain.
Further modifications can target the vinyl double bond. The conjugation of the vinyl group with the electron-withdrawing nitro group makes it a good Michael acceptor, meaning it is susceptible to nucleophilic addition. nih.gov This reactivity allows for the introduction of various functional groups at the vinyl position. Additionally, research on other vinyl-containing compounds has explored the transfer of moieties like the 2-(hydroxymethoxy)vinyl (HMV) group to enhance biological activity, suggesting a potential avenue for modifying the vinyl portion of nitrovinylic thiophenes. mdpi.com
| Reagent | Moiety Targeted | Product Type |
| Diborane (B₂H₆) | Nitro group | 2-(2-Thienyl)ethylamine derivative |
| Nucleophiles (e.g., thiols, amines) | Vinyl double bond (via Michael addition) | Substituted 2-(2-nitroethyl)thiophene (B7907295) derivative |
This table summarizes key modifications of the nitrovinyl group.
Exploration of Diverse Brominated Thiophene Scaffolds in Organic Synthesis
Brominated thiophenes are exceptionally useful and versatile building blocks in organic synthesis. nih.govresearchgate.netmdpi.com The bromine atom serves as a handle for a variety of cross-coupling reactions and other transformations, allowing for the construction of more complex molecular architectures. The presence of a bromine atom on the thiophene ring, as in this compound, opens up numerous synthetic possibilities beyond modifications of the nitrovinyl group.
One significant application of brominated thiophenes is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.com In these reactions, the brominated thiophene is coupled with an organoboron compound (like an arylboronic acid) to form a new carbon-carbon bond. This method is widely used to synthesize aryl-substituted thiophenes and complex oligomers. jcu.edu.au For example, 2-bromo-3-octylthiophene (B129903) has been used in Suzuki reactions to generate terthiophenes. jcu.edu.au
Brominated thiophenes also serve as precursors for lithiated thiophene species. jcu.edu.augoogle.com Reaction with a strong base, such as n-butyllithium, results in a lithium-halogen exchange, generating a highly reactive thienyllithium intermediate. This intermediate can then react with a wide range of electrophiles to introduce various functional groups onto the thiophene ring. jcu.edu.au
Furthermore, brominated thiophenes can act as dienes in [4+2] cycloaddition reactions. researchgate.netmdpi.com When oxidized in situ to form transient thiophene S-oxides, they can react with dienophiles to construct new ring systems. For example, brominated thiophenes have been reacted with 1,4-naphthoquinones in the presence of an oxidizing agent to synthesize bromoanthraquinones. researchgate.netmdpi.com This highlights the role of the thiophene ring itself as a reactive component for building complex polycyclic structures.
| Reaction Type | Role of Brominated Thiophene | Typical Product |
| Suzuki-Miyaura Coupling | Electrophilic partner | Aryl- or heteroaryl-substituted thiophene |
| Lithiation | Precursor to a nucleophile | Functionalized thiophene |
| Oxidative Cycloaddition | Diene precursor (as S-oxide) | Polycyclic aromatic compounds (e.g., anthraquinones) |
This table showcases the synthetic utility of brominated thiophene scaffolds.
Structure-Reactivity and Structure-Property Relationships in Related Nitrovinylic Heterocycles
The thiophene ring is an electron-rich aromatic system, while the nitro group (-NO₂) is a powerful electron-withdrawing group. nih.gov This electronic push-pull system, connected by the conjugated vinyl bridge, results in significant polarization of the molecule. The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating group.
In the context of this compound, the bromine atom at the 4-position also acts as an electron-withdrawing group (by induction) and a deactivator. The combined effect of the bromo and nitrovinyl substituents significantly influences the electron density distribution around the thiophene ring.
Studies on related aryl-2-nitrovinyl derivatives have demonstrated clear structure-property relationships. For example, the presence and position of substituents on the aromatic ring can dramatically affect biological activity. In one study, a methoxy (OMe) group at the para-position of the phenyl ring in a series of 2-nitrovinylbenzene derivatives was found to significantly improve their inhibitory potency against certain enzymes. nih.govbrieflands.com This suggests that substituents on the thiophene ring of this compound would similarly modulate its properties. The steric and electronic properties of substituents can affect how the molecule interacts with biological targets or participates in chemical reactions. nih.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates a more reactive molecule. mdpi.com The introduction of different functional groups would alter these orbital energies, thus tuning the compound's reactivity. mdpi.com
| Structural Feature | Influence on Reactivity/Properties |
| Thiophene Ring | Aromatic, electron-rich heterocycle; acts as a π-system. nih.govopenaccessjournals.com |
| Nitrovinyl Group | Strong electron-withdrawing effect; activates the vinyl moiety for Michael addition. nih.gov |
| Bromo Substituent | Electron-withdrawing inductive effect; provides a site for cross-coupling reactions. researchgate.netmdpi.com |
| Substituents on Ring | Modulate electronic properties, steric hindrance, and potential for biological interactions. nih.govbrieflands.com |
This table outlines the relationship between molecular structure and chemical properties.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of "4-Bromo-2-(2-nitrovinyl)thiophene". Both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the configuration of the nitrovinyl group and the substitution pattern of the thiophene (B33073) ring. The protons on the thiophene ring, being in a heteroaromatic system, would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The presence of the bromine atom and the nitrovinyl group will influence their chemical shifts. The vinyl protons of the -(CH=CHNO₂) group are expected to show distinct signals. The coupling constant (J-value) between these two protons would be indicative of the stereochemistry around the double bond. A larger coupling constant (typically 12-18 Hz) would suggest a trans (E) configuration, which is generally more stable, while a smaller coupling constant (7-12 Hz) would indicate a cis (Z) isomer.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule, including the two carbons of the thiophene ring attached to the substituent groups, the two carbons of the vinyl group, and the remaining thiophene carbons. The chemical shifts would be influenced by the electronegativity of the attached atoms (Br, S, N). For instance, the carbon atom attached to the bromine would experience a shift due to the halogen's inductive effect.
For comparison, the ¹H NMR spectrum of the related compound 2-bromothiophene (B119243) shows signals in the aromatic region, with coupling constants that help in assigning the proton positions. chemicalbook.com Similarly, studies on other substituted thiophenes provide a basis for predicting the chemical shifts in "this compound". researchgate.netnih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |
| Thiophene H-3 | 7.2 - 7.5 | 125 - 130 | d, J ≈ 4 Hz |
| Thiophene H-5 | 7.6 - 7.9 | 128 - 135 | d, J ≈ 4 Hz |
| Vinyl H-α | 7.8 - 8.2 | 130 - 140 | d, J ≈ 13-16 Hz (for E-isomer) |
| Vinyl H-β | 7.4 - 7.7 | 135 - 145 | d, J ≈ 13-16 Hz (for E-isomer) |
| Thiophene C-2 | - | 140 - 150 | - |
| Thiophene C-3 | - | 125 - 130 | - |
| Thiophene C-4 | - | 110 - 120 | - |
| Thiophene C-5 | - | 128 - 135 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by absorption bands corresponding to the various functional groups. The nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=C stretching vibration of the vinyl group would appear around 1620-1650 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the vinyl group would be observed above 3000 cm⁻¹. The C-Br stretching vibration would be found in the lower frequency region, typically below 700 cm⁻¹. The thiophene ring itself has characteristic ring stretching vibrations. The differences in the spectra of different polymorphs of a compound can be significant and are used for their identification. americanpharmaceuticalreview.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond and the aromatic ring stretches often give strong Raman signals. The symmetric stretching of the nitro group is also typically Raman active.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak/Inactive |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 (Strong) | Strong |
| Vinyl (C=C) | Stretch | 1620 - 1650 (Medium) | Strong |
| Thiophene Ring | C=C Stretch | ~1500 - 1600 (Medium) | Medium |
| Aromatic/Vinyl C-H | Stretch | > 3000 (Medium) | Medium |
| C-Br | Stretch | < 700 (Medium) | Weak |
Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which act as chromophores.
The "this compound" molecule possesses an extended π-conjugated system involving the thiophene ring, the vinyl bridge, and the nitro group. This conjugation is expected to result in strong absorption in the UV-Vis region. The spectrum of thiophene itself shows a strong absorption band around 235 mµ. nii.ac.jp The introduction of the nitrovinyl group, a strong electron-withdrawing group, in conjugation with the thiophene ring is expected to cause a significant bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths, likely into the near-UV or even the visible region. researchgate.netrsc.org This is due to the π → π* and n → π* electronic transitions within the chromophore. The bromine atom, being a substituent on the thiophene ring, would likely cause a smaller, secondary shift in the absorption maximum. The analysis of UV-Vis spectra of related nitro-substituted aromatic compounds can provide a good estimate of the expected absorption profile. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
For "this compound", the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the cleavage of the vinyl group, and the fragmentation of the thiophene ring. The analysis of the mass-to-charge ratios (m/z) of the fragment ions helps in piecing together the molecular structure.
X-ray Crystallography for Solid-State Structural Determination
This technique would definitively establish the cis or trans configuration of the nitrovinyl group and reveal the planarity of the molecule. Intermolecular interactions, such as hydrogen bonding or π-π stacking in the crystal lattice, could also be identified, which are crucial for understanding the solid-state properties of the material. The crystal structures of numerous thiophene derivatives have been reported, providing a basis for comparison. researchgate.netnih.govnih.govnih.gov
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in determining the optimized molecular geometry and electronic properties of 4-bromo-2-(2-nitrovinyl)thiophene.
The electronic structure analysis from DFT includes the distribution of electron density and the calculation of molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity. youtube.com
For this compound, FMO analysis reveals the distribution of these frontier orbitals. The HOMO is typically localized over the thiophene (B33073) ring and the vinyl group, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution is crucial for understanding the molecule's role in various reactions, particularly pericyclic reactions like cycloadditions. imperial.ac.ukslideshare.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netdergipark.org.tr These descriptors provide a more quantitative measure of the molecule's chemical behavior. dergipark.org.tr
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. dergipark.org.tr |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. dergipark.org.tr |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -(I+A)/2) | A measure of the stabilization in energy when the system acquires an additional electronic charge. dergipark.org.tr |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling, particularly with DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies have been used to investigate its participation in various reactions, such as cycloadditions. slideshare.net These studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.
By calculating the energies of reactants, products, and transition states, chemists can determine the feasibility of a proposed mechanism and predict the regioselectivity and stereoselectivity of the reaction. For example, in a Diels-Alder reaction, FMO theory can be applied to predict whether the reaction is thermally or photochemically allowed and which stereochemical outcome is favored. imperial.ac.ukslideshare.net The interaction between the HOMO of one reactant and the LUMO of the other is key to understanding the course of the reaction. imperial.ac.uk
Prediction of Spectroscopic Parameters and Chemical Behavior
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, DFT calculations can be used to predict:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the hydrogen and carbon atoms. nih.gov
Ultraviolet-Visible (UV-Vis) spectra: By calculating the electronic transition energies.
The agreement between the calculated and experimental spectra provides confidence in the determined molecular structure and electronic properties. Furthermore, the computational models can be used to predict the chemical behavior of the molecule under different conditions, such as in different solvents or in the presence of other reagents.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT calculations are excellent for determining the properties of a single, optimized geometry, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to explore the conformational landscape of this compound, identifying the different low-energy conformations that the molecule can adopt and the energy barriers between them. researchgate.net
This is particularly important for understanding the flexibility of the molecule and how its shape might change in different environments. researchgate.net MD simulations can also be used to study the intermolecular interactions between this compound and other molecules, such as solvent molecules or other reactants. mdpi.com This can provide a detailed picture of the solvation process and the initial steps of a chemical reaction.
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules
4-Bromo-2-(2-nitrovinyl)thiophene is a bifunctional reagent that serves as a highly adaptable building block in organic synthesis. The presence of two distinct and strategically positioned reactive sites—the bromine atom at the 4-position and the nitrovinyl group at the 2-position—allows for selective and sequential chemical transformations. This dual reactivity makes it a crucial intermediate for assembling complex organic molecules, including pharmaceuticals and agrochemicals. google.com
The bromine atom on the thiophene (B33073) ring is a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the nitrovinyl group acts as a potent Michael acceptor and a precursor to other important functional groups, such as amines. This orthogonal reactivity allows chemists to construct elaborate molecular frameworks in a controlled manner, making it a prized component in the synthetic chemist's toolbox.
Precursor for Nitrogen-Containing Heterocycles, including Thieno[3,2-c]pyridine (B143518) Derivatives
A significant application of this compound and its analogs is in the synthesis of nitrogen-containing fused heterocycles, particularly the thieno[3,2-c]pyridine core structure. google.comgoogleapis.com This scaffold is of considerable interest in medicinal chemistry, forming the basis for several therapeutic agents. researchgate.net
The synthesis typically involves the reduction of the nitrovinyl group to a 2-(thienyl)ethylamine derivative. An improved process for this transformation on the parent compound, 2-(2-nitrovinyl)thiophene (B151962), utilizes a boron-containing reducing agent like diborane (B8814927). google.comgoogleapis.com This key amine intermediate can then undergo cyclization, often through a Pictet-Spengler type reaction with an aldehyde (such as formaldehyde), to construct the fused pyridine (B92270) ring, yielding the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) system. google.comwisdomlib.org
This synthetic route is notably employed in the production of the anti-platelet drug ticlopidine. google.comgoogleapis.comresearchgate.netnih.gov The bromine atom on the thiophene ring of this compound can be carried through this reaction sequence, providing a site for further molecular elaboration on the final thienopyridine product or for tuning its biological activity. The development of efficient, high-yield synthetic pathways to these derivatives is an area of active research. researchgate.netnih.gov
Table 1: Synthesis of Thieno[3,2-c]pyridine Core from a Nitrovinyl Thiophene Precursor
| Step | Reaction | Key Reagents | Intermediate/Product | Significance |
|---|---|---|---|---|
| 1 | Reduction of Nitrovinyl Group | Diborane (B₂H₆) or other reducing agents (e.g., NaBH₄/BF₃·OEt₂) | 2-(4-Bromothien-2-yl)ethylamine | Conversion of the nitro group to a primary amine. google.comgoogleapis.com |
| 2 | Cyclization (Pictet-Spengler) | Formaldehyde (HCHO) | Brominated 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Formation of the fused heterocyclic core. google.comwisdomlib.org |
| 3 | N-Alkylation | o-Chlorobenzyl chloride | Brominated analog of Ticlopidine | Final step in the synthesis of ticlopidine-like structures. google.comgoogleapis.com |
Contribution to Diverse Carbon-Carbon Bond Forming Transformations
The unique structure of this compound allows it to participate in a variety of essential carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis. researchgate.net
Reactions at the C-Br Bond: The carbon-bromine bond on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new C-C bonds by joining the thiophene core to other organic fragments. Key examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form aryl- or vinyl-substituted thiophenes. nih.govtandfonline.com This method is known for its mild conditions and tolerance of various functional groups.
Stille Coupling: Coupling with organostannanes, which is also highly effective for creating complex oligomeric structures like oligothiophenes. acs.org
Heck Coupling: Reaction with alkenes to introduce vinyl substituents onto the thiophene ring.
Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylthiophenes, which are valuable intermediates for further synthesis. researchgate.net
The ability of the C-Br bond to remain intact during other transformations allows for its strategic use in multi-step syntheses. acs.orgacs.org For instance, coupling reactions at other positions can be performed first, with the C-Br bond being functionalized in a later step. acs.org
Reactions of the Nitrovinyl Group: The electron-withdrawing nitro group makes the double bond of the nitrovinyl moiety highly electrophilic and susceptible to nucleophilic attack. This facilitates:
Michael Addition: This reaction involves the 1,4-conjugate addition of a wide range of carbon nucleophiles (like enolates, organocuprates, or stabilized carbanions) to the β-carbon of the nitrovinyl system. researchgate.netlew.ro It is a highly reliable method for forming a new carbon-carbon bond and creating more complex side chains attached to the thiophene ring. nih.gov
Utility in the Development of Functional Organic Materials
Thiophene-based molecules are workhorses in the field of organic electronics due to their excellent electronic properties, chemical stability, and structural versatility. semanticscholar.orgresearchgate.net this compound, with its combination of a π-conjugated thiophene ring, a halogen atom, and a strong electron-withdrawing group, is a promising candidate for various material applications. semanticscholar.orgbeilstein-journals.org
In OLEDs, materials with tailored electronic properties are required for efficient light emission. Thiophene-based compounds, particularly those in donor-π-acceptor (D-π-A) architectures, are widely used as emitters or charge-transport materials. beilstein-journals.org The electron-accepting nature of the nitrovinyl group in this compound makes it suitable for use in organic semiconductor components, potentially enhancing charge transport properties and device efficiency. semanticscholar.orgbeilstein-journals.org The bromine atom allows for further tuning of its electronic energy levels or for its incorporation into larger polymeric structures.
Organic solar cells (OSCs) rely on a blend of electron-donating and electron-accepting materials to absorb light and generate electrical current. mdpi.com Thiophene-based oligomers and polymers are among the most successful donor materials. researchgate.netrsc.org The electron-deficient character of this compound makes it a candidate for use as an electron acceptor material or as a component in designing new donor-acceptor copolymers. mdpi.com
Furthermore, halogenated thiophenes have been shown to be effective solvent additives in the processing of the active layer of OSCs. They can help mediate the morphology of the donor-acceptor blend, leading to more favorable phase separation and improved device performance, including higher power conversion efficiencies. semanticscholar.org
The semiconducting properties of thiophene derivatives make them ideal for applications in photosensors and organic field-effect transistors (OFETs). semanticscholar.org The ability of these materials to transport charge carriers (holes or electrons) is the basis for their function in these devices. Fused thiophene systems have demonstrated high charge carrier mobilities. nih.gov The structure of this compound, with its extended π-conjugation and electron-withdrawing substituents, suggests its potential use as an active material in these technologies. semanticscholar.orgbeilstein-journals.org The bromine atom provides a route to synthesize more complex, fused-ring systems, which are known to exhibit excellent performance in OFETs. nih.gov
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
The strategic design of complex molecules in organic synthesis increasingly relies on the principles of efficiency and atom economy. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials, epitomize these principles. The compound this compound is a versatile building block, poised for integration into such elegant and efficient synthetic strategies. Its unique combination of a reactive nitroalkene moiety and a synthetically adaptable bromo-substituted thiophene ring opens avenues for its application in a variety of MCRs, leading to the rapid assembly of complex heterocyclic structures.
The high reactivity of nitroalkenes makes them valuable precursors in synthetic organic chemistry, with the ability to participate in multicomponent and cascade reactions. rsc.org The nitrovinyl group in this compound serves as a potent Michael acceptor, capable of initiating a cascade of bond-forming events. This reactivity can be harnessed in domino reactions, where the initial Michael addition creates an intermediate that subsequently undergoes further transformations without the need for isolation. nih.govepfl.ch
Furthermore, the bromo-substituent on the thiophene ring provides a handle for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of diverse substituents at a later stage of a multicomponent sequence or for the direct participation of the thiophene core in metal-catalyzed MCRs. The synthesis of thiophene derivatives through MCRs is a well-established strategy, offering routes to a wide array of functionalized products. tandfonline.com
A hypothetical, yet synthetically plausible, application of this compound in a multicomponent reaction is its participation in a domino Michael-addition/cyclization sequence. For instance, the reaction of this compound with a 1,3-dicarbonyl compound in the presence of a suitable base could initiate a Michael addition. The resulting intermediate could then undergo an intramolecular cyclization to furnish highly functionalized thiophene-fused carbocycles or heterocycles.
Another potential multicomponent strategy involves the initial reaction of the nitrovinyl moiety, followed by a subsequent cross-coupling reaction at the bromo-position. This would allow for the sequential and controlled introduction of different molecular fragments, leading to a high degree of molecular diversity from a single starting material.
The following table outlines a proposed multicomponent reaction involving this compound, highlighting the potential for generating complex molecular architectures in a single step.
| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product | Reaction Type |
| This compound | Dimedone | Malononitrile | Functionalized Thieno[2,3-b]quinoline derivative | Domino Michael/Knoevenagel/Cyclization |
In this conceptualized reaction, the Michael addition of dimedone to the nitrovinylthiophene would be followed by the Knoevenagel condensation of the resulting adduct with malononitrile, and a subsequent intramolecular cyclization and aromatization sequence would yield a complex heterocyclic system.
The integration of this compound into such multicomponent reaction manifolds underscores its potential as a valuable scaffold for the construction of diverse and complex molecules with high synthetic efficiency. The ability to combine multiple bond-forming events in a single pot not only saves time and resources but also aligns with the principles of green chemistry by reducing waste generation. epfl.ch
Concluding Remarks and Future Research Perspectives
Synthesis of Complex Architectures
4-Bromo-2-(2-nitrovinyl)thiophene is an exemplary building block for the synthesis of intricate molecular architectures, a prospect rooted in the distinct reactivity of its functional groups. The presence of the bromine atom at the 4-position facilitates a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents, forming complex polycyclic and extended π-systems. Such reactions are fundamental in materials science and medicinal chemistry. nih.gov
Simultaneously, the 2-(2-nitrovinyl) group offers a complementary site for reactivity. As a potent Michael acceptor, it readily undergoes conjugate addition reactions with a wide array of nucleophiles. mdpi.comnih.gov Furthermore, its electron-withdrawing nature makes it a reactive dienophile in [4+2] cycloaddition (Diels-Alder) reactions. This dual functionality allows for sequential or one-pot reaction cascades, where an initial cross-coupling event is followed by a cycloaddition or Michael addition, rapidly generating molecular complexity from a single, versatile precursor. The nitro group itself can be further transformed into other valuable functionalities, such as amines or carbonyls, adding another layer of synthetic utility. frontiersin.org
The table below outlines potential synthetic pathways for creating complex molecules starting from this compound.
| Reaction Type | Reactive Site | Potential Reagents | Resulting Molecular Scaffold |
| Suzuki Coupling | C4-Br | Aryl/heteroaryl boronic acids | 4-Aryl/heteroaryl-2-(2-nitrovinyl)thiophenes |
| Heck Coupling | C4-Br | Alkenes | 4-Alkenyl-2-(2-nitrovinyl)thiophenes |
| Sonogashira Coupling | C4-Br | Terminal alkynes | 4-Alkynyl-2-(2-nitrovinyl)thiophenes |
| Michael Addition | Nitrovinyl group | Amines, thiols, carbanions | β-Functionalized 4-bromo-2-ethylnitrothiophenes |
| Diels-Alder Reaction | Nitrovinyl group | Dienes (e.g., cyclopentadiene) | Bicyclic adducts with thiophene (B33073) substituent |
| Nef Reaction | Nitro group (post-Michael) | Base, then acid workup | 4-Bromo-2-(2-oxoethyl)thiophene derivatives |
| Reduction | Nitro group | Reducing agents (e.g., H₂, Pd/C) | 4-Bromo-2-(2-aminoethyl)thiophene |
These transformations highlight the potential of this compound as a linchpin in diversity-oriented synthesis, enabling access to a broad chemical space of novel thiophene-containing compounds.
Emerging Methodologies for Nitrovinylic Thiophene Functionalization
Recent advances in synthetic methodology promise to unlock new pathways for the functionalization of nitrovinylic thiophenes like this compound. Research is moving beyond classical transformations toward more sophisticated and efficient catalytic systems. A particularly promising frontier is the catalytic asymmetric dearomatization (CADA) of thiophenes. nih.govrsc.org This strategy allows for the conversion of the flat aromatic thiophene ring into a three-dimensional chiral structure. Studies have shown that bromo-substituted thiophenes can be effective substrates in these reactions, yielding chiral spiranes with high enantioselectivity. nih.gov Applying such CADA methodologies to this compound could provide direct access to complex, stereochemically rich scaffolds that are difficult to synthesize by other means.
The functionalization of the nitrovinyl unit is also evolving. While Michael additions are well-established, new catalytic systems are being developed to enhance their scope and efficiency. colab.ws Furthermore, modern synthetic methods, such as those involving C-H activation, could offer novel ways to functionalize the thiophene ring without relying on the pre-installed bromine handle. mdpi.com The direct nitration of olefins has also seen significant progress, providing alternative and potentially more stereoselective routes to compounds like the title molecule. nih.gov
The following table summarizes emerging functionalization strategies applicable to this compound.
| Methodology | Target Moiety | Description | Potential Outcome |
| Catalytic Asymmetric Dearomatization (CADA) | Thiophene Ring | Intramolecular reaction transforming the aromatic ring into a chiral spirocyclic system. nih.gov | Synthesis of thiophene-dearomatized chiral spiranes. |
| Oxidative Intramolecular Cyclization | Nitrovinyl & Aryl group | Electrochemical methods can induce cyclization of related nitroenamines to form nitroindoles. colab.ws | Potential for novel fused heterocyclic systems. |
| Metal-Free Cyclization | Thiophene Ring Precursors | Methods using functionalized alkynes to construct the thiophene ring offer alternative synthetic entries. mdpi.comresearchgate.net | Access to diverse substituted thiophenes under mild conditions. |
| Advanced Nitration Techniques | Olefin Precursors | Direct nitration of a corresponding vinylthiophene using modern reagents like NO₂/O₃ could offer improved regioselectivity. mdpi.com | More efficient and selective synthesis of the title compound. |
The exploration of these emerging methods will significantly broaden the chemical transformations available for this compound, enabling the synthesis of previously inaccessible molecular designs.
Potential for Chiral Catalysis and Asymmetric Transformations
The inherent reactivity of the nitrovinyl group makes this compound a prime candidate for asymmetric catalysis, a field of immense importance for the synthesis of enantiomerically pure compounds. frontiersin.org The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the power of using small chiral organic molecules to catalyze stereoselective reactions. youtube.comyoutube.com Nitroalkenes are cornerstone substrates in this field, particularly in asymmetric Michael additions. nih.gov
By reacting this compound with various nucleophiles in the presence of a chiral organocatalyst (e.g., a proline derivative or a chiral amine), it should be possible to generate β-functionalized thiophenes with high levels of diastereo- and enantioselectivity. Similarly, the compound can serve as a prochiral dienophile in asymmetric Diels-Alder reactions, catalyzed by chiral Lewis acids, to afford enantiomerically enriched cycloadducts. The asymmetric Henry reaction, which generates β-nitro alcohols, is another powerful tool in the synthetic chemist's arsenal, and catalysts have been developed that provide high enantiomeric excess. rsc.orgnih.gov
The application of these asymmetric strategies to this compound would provide a direct route to chiral thiophene derivatives. These products are of significant interest due to the prevalence of thiophene motifs in pharmaceuticals and functional materials. nih.gov
The table below details potential asymmetric transformations involving this compound.
| Asymmetric Reaction | Catalyst Type | Potential Nucleophile/Reactant | Chiral Product Type |
| Michael Addition | Chiral Amine or Squaramide | Aldehydes, ketones, malonates | Enantioenriched β-substituted nitroethylthiophenes |
| Diels-Alder Reaction | Chiral Lewis Acid (e.g., Cu-BOX) | Acyclic or cyclic dienes | Enantioenriched cyclohexene-fused thiophenes |
| Henry (Nitroaldol) Reaction | Chiral Copper-Ligand Complex | Aldehydes | Chiral β-nitroalcohols with thiophene substituent |
| [3+2] Cycloaddition | Chiral Phosphine or Amine | Allenes, Ketenes | Enantioenriched five-membered ring systems |
Future research in this area will likely focus on designing and optimizing catalyst systems specifically for this substrate, enabling the efficient and highly selective synthesis of valuable chiral building blocks for a range of applications.
Q & A
Q. What synthetic routes are available for 4-Bromo-2-(2-nitrovinyl)thiophene, and how can reaction conditions be optimized?
The compound can be synthesized via bromination of chalcone derivatives in glacial acetic acid. For example, bromine in acetic acid is added to 3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)prop-2-en-1-one, followed by recrystallization from acetic acid to yield dibrominated products . Optimization involves controlling stoichiometry, reaction time (e.g., overnight stirring), and purification via slow evaporation from DMF/ethanol mixtures to obtain high-purity crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound?
FTIR (400–4000 cm⁻¹) identifies functional groups like nitro (C–NO₂) and vinyl (C=C) stretches. FT-Raman (50–4000 cm⁻¹) resolves skeletal vibrations of the thiophene ring. UV-Vis spectroscopy confirms π→π* transitions in the nitrovinyl group, while NMR (¹H/¹³C) assigns proton environments and carbon hybridization states. Theoretical DFT/B3LYP calculations at 6-311G basis sets validate experimental spectra .
Q. How can crystallographic data resolve molecular geometry and packing interactions?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXT software refines bond lengths, angles, and dihedral angles. For disordered structures (e.g., dual occupancy in thiophene rings), site-occupancy ratios (e.g., 0.805:0.195) and similarity restraints (SAME command) are applied. Hydrogen bonds (e.g., C–H⋯Cl/O) and π-π interactions (Cg⋯Cg distances ~3.55 Å) stabilize crystal packing .
Advanced Research Questions
Q. How do DFT/B3LYP studies elucidate electronic properties and reactivity descriptors?
DFT/B3LYP/6-311G calculations determine frontier molecular orbitals (HOMO-LUMO gaps), global reactivity indices (electronegativity, hardness), and electrostatic potential maps. For 2-(2-nitrovinyl)thiophene derivatives, a narrow HOMO-LUMO gap (~3.5 eV) suggests high polarizability, relevant for anti-corrosion or DSSC applications. Mulliken charges identify electron-deficient nitro groups as reactive sites .
Q. What strategies address contradictions between experimental and computational bond parameters?
Discrepancies in bond lengths (e.g., C–Br theoretical vs. SC-XRD values) arise from basis set limitations or crystal packing effects. Hybrid functionals (e.g., B3LYP with exact exchange corrections) improve accuracy . For vibrational modes, scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental FTIR/FT-Raman data .
Q. How does the nitrovinyl group influence pharmacological activity in thiophene derivatives?
Nitro groups enhance electrophilicity, enabling interactions with biological targets (e.g., HCV NS5B polymerase inhibition). Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to active sites, while drug-likeness parameters (Lipinski’s Rule of Five, ADMET profiles) prioritize candidates for in vivo testing .
Q. What role do thiophene derivatives play in materials science?
As semiconductor polymers (e.g., PBTTT), they exhibit high hole mobility in thin-film transistors (TFTs). The nitrovinyl group’s electron-withdrawing nature improves charge transport in organic photovoltaics. TiO₂/SiO₂ composites with thiophene-based ligands enhance catalytic activity in oxidative desulfurization .
Q. How can Hirshfeld surface analysis quantify intermolecular interactions in crystals?
Hirshfeld surfaces mapped with CrystalExplorer reveal close contacts (e.g., H⋯Br, H⋯O). Fingerprint plots quantify interaction contributions: H⋯H (50–60%), H⋯Br (10–15%), and H⋯O (5–10%) for nitrovinyl-thiophene derivatives. These metrics correlate with thermal stability and solubility .
Methodological Notes
- DFT Protocols : Use B3LYP with 6-311G basis sets for geometry optimization; include dispersion corrections (D3BJ) for non-covalent interactions .
- Crystallography : Refine disordered structures using SHELXL’s PART and SIMU restraints. Validate with R-factor convergence (<5%) .
- Spectroscopy : Cross-validate experimental UV-Vis λmax with TD-DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
